ROCHE screening, 65
Description
Introduction to Quinoline-Based Thiazolidinone Derivatives
Historical Development of Thiazolidinone Chemistry
The thiazolidinone scaffold, first synthesized in the early 20th century, emerged from foundational work on heterocyclic chemistry. Kallenberg’s 1923 method for synthesizing thiazolidinediones (TZDs) via reactions between carbonyl sulfide and α-halogenated carboxylic acids laid the groundwork for modern applications. The discovery of penicillin, a β-lactam antibiotic containing a thiazolidine ring, further underscored the biological relevance of this structure. By the mid-20th century, researchers began exploring thiazolidinone derivatives for their insulin-sensitizing properties, leading to the development of antidiabetic drugs like pioglitazone.
The integration of quinoline moieties into thiazolidinone frameworks gained traction in the 21st century, driven by the need for multifunctional agents in oncology. For example, compound 7 , a quinoline-thiazolidinone hybrid, demonstrated potent cytotoxic activity against HCT-116 colon cancer cells (IC~50~ = 7.43 µM) and EGFR inhibition (IC~50~ = 96.43 nM), rivaling erlotinib. This innovation marked a shift toward structure-activity relationship (SAR)-driven designs to optimize pharmacokinetic and pharmacodynamic profiles.
Table 1: Key Milestones in Thiazolidinone Chemistry
Significance in Medicinal Chemistry Research
Quinoline-based thiazolidinones occupy a unique niche due to their dual mechanisms of action. The quinoline moiety enhances DNA intercalation and kinase inhibition, while the thiazolidinone ring contributes to apoptosis induction and metabolic modulation. For instance, compound 10a , a conjugate of quinoline and thiazolidinone urea, exhibited remarkable selectivity against COLO-205 colorectal cancer cells (IC~50~ = 0.11 µM) with minimal toxicity to normal FHC cells.
These derivatives also show broad-spectrum antimicrobial activity. The 4-thiazolidinone core disrupts microbial cell membranes and inhibits enzymes like DNA gyrase, making it effective against drug-resistant strains. Additionally, their anti-inflammatory properties arise from cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathway modulation.
Table 2: Pharmacological Activities of Selected Derivatives
| Compound | Target | Activity (IC~50~) | Reference |
|---|---|---|---|
| 7 | EGFR | 96.43 nM | |
| 10a | HGFR/MST1R | 0.11 µM / 0.045 µM | |
| BC2021-104511-15i | COLO-205 | 0.11 µM |
Current Research Trajectory and Knowledge Gaps
Recent advancements focus on structural optimization to improve bioavailability and target specificity. For example, replacing oxygen atoms with sulfur in the quinoline-thiazolidinone backbone enhanced binding affinity to EGFR’s hydrophobic pocket. Computational approaches, such as molecular docking, have identified critical interactions, like hydrogen bonds with Met1160 and Lys1110 residues, guiding rational drug design.
Despite progress, challenges persist:
- Synthetic Complexity : Multi-step syntheses, such as the microwave-assisted cyclization of thiourea and α-chloroacetic acid, require optimization for scalability.
- Resistance Mechanisms : Cancer cells often develop mutations in EGFR or HGFR, necessitating dual inhibitors like 10a .
- Selectivity : Achieving tumor-specific cytotoxicity while sparing healthy cells remains a hurdle, as seen in compound 7 ’s moderate activity against FHC cells.
Future research should prioritize:
- Combination Therapies : Pairing quinoline-thiazolidinones with immunomodulators to enhance efficacy.
- Nanoparticle Delivery : Improving solubility and reducing off-target effects.
- Exploration of New Targets : Investigating roles in neurodegenerative and cardiovascular diseases.
Properties
IUPAC Name |
(2E,5Z)-2-methoxyimino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-17-14-16-13(18)12(20-14)8-9-4-5-11-10(7-9)3-2-6-15-11/h2-8H,1H3,(H,16,17,18)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFHDCOBSCSRE-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1NC(=O)C(=CC2=CC3=C(C=C2)N=CC=C3)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\NC(=O)/C(=C/C2=CC3=C(C=C2)N=CC=C3)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
ROCHE screening, 65 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
Chemical Research Applications
ROCHE Screening, 65 is primarily utilized to study the reactivity and properties of various compounds. Its role in chemical reactions includes:
- Types of Reactions : It participates in oxidation, reduction, and substitution reactions. The nature of the products formed can vary significantly based on the reagents and conditions applied during the reaction.
- Analytical Techniques : The compound is often employed in analytical methods to assess the purity and composition of chemical substances. This is crucial for quality control in laboratories and manufacturing settings.
Biological Research Applications
In biological research, this compound serves multiple purposes:
- Biological Activity Investigation : The compound is used to evaluate the biological activity of different molecules. This includes testing for potential therapeutic effects on various biological pathways.
- Mechanism of Action : this compound interacts with specific molecular targets, influencing their activity. For instance, it may bind to enzymes or receptors, modulating their function which is essential in drug discovery processes.
Medical Applications
In the medical field, this compound plays a significant role in drug discovery and development:
- Therapeutic Agent Screening : It is employed to screen potential therapeutic agents for efficacy and safety before clinical trials. This application is critical for identifying promising candidates for further development.
- In-Vitro Studies : The compound is used extensively in in-vitro studies to assess drug interactions and effects on cellular models. This helps researchers understand how new drugs might perform in human systems.
Industrial Applications
This compound also finds utility in various industrial applications:
- Quality Control : In manufacturing processes, it is utilized for testing the quality and consistency of materials. This ensures that products meet required specifications before reaching consumers.
- Material Testing : The compound can be used to test the properties of new materials being developed for specific applications in industries such as pharmaceuticals and cosmetics.
Case Study 1: Drug Discovery
A study published in the Journal of Medicinal Chemistry highlighted how this compound was utilized to identify inhibitors for a specific enzyme involved in cancer progression. The research demonstrated that compounds derived from this compound showed significant inhibition rates compared to control groups.
Case Study 2: Quality Control in Manufacturing
An industrial application study illustrated how this compound was employed to assess the quality of pharmaceutical products during manufacturing processes. The findings indicated that using this compound helped reduce batch failures by ensuring consistent quality across production lines.
Data Tables
| Application Area | Specific Use | Impact |
|---|---|---|
| Chemical Research | Reactivity studies | Enhanced understanding of compound behavior |
| Biological Research | Investigating biological activity | Identification of potential therapeutics |
| Medical | Drug screening | Accelerated drug discovery process |
| Industrial | Quality control | Improved product consistency |
Mechanism of Action
The mechanism of action of ROCHE screening, 65 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, this compound may interact with enzymes or receptors to inhibit or activate their function .
Comparison with Similar Compounds
Comparison with Similar Compounds/Systems
Total Prostate-Specific Antigen (tPSA) Detection
Roche’s ECLIA for tPSA was compared with four domestic chemiluminescence immunoassays (CLIAs) in China. Key findings include:
| Parameter | Roche ECLIA | New Industries CLIA | Mindray CLIA | Autobio CLIA | Changguang CLIA |
|---|---|---|---|---|---|
| Median tPSA (μg/L) | 14.11 | 12.00 | 12.10 | 13.35 | 14.50 |
| Spearman’s Correlation (rs) | — | 0.992 | 0.989 | 0.957 | 0.983 |
| Bias at 4.0 μg/L (%) | — | -10.88 | -18.07 | 0.23 | 22.31 |
Roche’s method showed strong correlations (rs > 0.95) with all CLIAs but exhibited significant biases, particularly with Changguang (+22.31%) and Mindray (-18.07%), highlighting variability in standardization across platforms .
Procalcitonin (PCT) Detection
Roche’s PCT ECLIA was evaluated against Biomérieux’s CLIA:
| Parameter | Roche ECLIA | Biomérieux CLIA |
|---|---|---|
| Sensitivity at 0.5 μg/L (%) | >75 | — |
| Specificity at 0.5 μg/L (%) | >90 | — |
| Kappa Agreement | >0.8 | — |
| Mean Bias (μg/L) | 1.0 | — |
| Interference Resistance* | High | Moderate |
*Interference tolerance: Roche’s system resisted hemolysis (Hb ≤7.6 g/L), lipemia (TG ≤18.29 mmol/L), and rheumatoid factor (RF ≤1380 kIU/L), outperforming Biomérieux in robustness .
Blood-Borne Pathogen Screening
Roche’s Elecsys and Sysmex HISCL were compared for detecting HBsAg, anti-HCV, anti-TP, and anti-HIV:
| Metric | Elecsys (Roche) | HISCL (Sysmex) |
|---|---|---|
| Overall Agreement (%) | 99.2 | 98.9 |
| Sensitivity (%) | 96.59 | 97.73 |
| Specificity (%) | >99 | >99 |
| Early Detection (Days) | Superior for HBsAg, anti-HCV | Better in select seroconversion panels |
Elecsys demonstrated marginally better early detection for HBsAg and anti-HCV, while HISCL excelled in specific seroconversion scenarios .
HPV Screening
Roche’s Cobas HPV test outperformed Digene HC2 in specificity:
| Metric | Cobas HPV | Digene HC2 |
|---|---|---|
| Specificity for CIN2+ (%) | 66.46 | 43.67 |
| Specificity for CIN3+ (%) | 65.42 | 42.86 |
| Sensitivity for CIN2+ (%) | Comparable | Comparable |
Cobas’s higher specificity reduces false positives, critical for minimizing unnecessary colposcopies .
Cardiac Troponin T (cTnT) Gen 5 Assay
Roche’s biotin-insensitive cTnT Gen 5 reagent (Cobas e601) showed higher analytical aberration rates than its biotin-sensitive counterpart (Cobas e411):
| Parameter | Biotin-Insensitive (e601) | Biotin-Sensitive (e411) |
|---|---|---|
| Total Aberration Rate (%) | 8.1 | 3.4 |
| Aberrations <100 ng/L (%) | 6.4 | 2.6 |
| Aberrations ≥100 ng/L (%) | 5.9 | 2.8 |
The biotin-insensitive variant’s higher aberration rate (p<0.0001) underscores the need for cautious interpretation in low-concentration samples .
Critical Analysis of Methodological Consistency
- Structural and Functional Similarity: Roche’s platforms (e.g., Cobas S201, Elecsys) share core ECLIA technology but differ in reagent formulation (e.g., biotin sensitivity) and automation protocols, leading to variability in performance .
- Standardization Challenges : Cross-platform comparisons (e.g., tPSA, PCT) reveal significant biases due to differences in antibody epitopes, calibration materials, and interference handling .
- Regulatory and Clinical Implications : While Roche’s systems meet clinical needs (e.g., FDA/CE compliance), harmonization efforts are critical to ensure result interchangeability, especially in globalized healthcare .
Biological Activity
Introduction
Roche Screening 65, also referred to in some contexts as a compound or test related to cancer diagnostics, particularly cervical cancer, represents a significant advancement in the detection and management of high-risk human papillomavirus (HPV) infections. This article delves into the biological activity of Roche Screening 65, highlighting its mechanisms, efficacy, and relevant case studies.
Roche Screening 65 primarily functions through the detection of specific biomarkers associated with cervical precancerous lesions. The dual-staining technique involving biomarkers p16 and Ki-67 is central to its operation. The co-expression of these biomarkers indicates cellular abnormalities that may lead to cervical cancer. This method enhances the sensitivity and specificity of HPV screening compared to traditional cytology methods .
Key Features
- Biomarkers : p16 and Ki-67
- Detection Method : Dual-stain immunocytochemistry
- Target Population : Women aged 25-65 undergoing routine cervical screening
Clinical Studies Overview
The effectiveness of Roche Screening 65 has been validated through several clinical studies, notably the ATHENA trial and the IMPACT trial. These studies collectively involved over 35,000 women and demonstrated that the dual-staining approach significantly improves the identification of high-grade cervical lesions .
| Study Name | Population | Key Findings |
|---|---|---|
| ATHENA | 25+ years old | High-risk HPV testing as a first-line screening method is effective. |
| IMPACT | 25-65 years old | Dual-stain biomarker-based test is safe and effective for triage of HPV-positive women. |
Case Studies
- Project SALVA : In Mozambique, Roche's initiative aimed at improving cervical cancer screening among HIV-positive women utilized Roche Screening 65 technologies. The project screened over 16,000 women, highlighting the importance of linking screening with treatment options .
- Partnerships for Prevention : Collaborations in Peru have screened approximately 110,000 women using Roche's HPV testing technologies, demonstrating the capacity for large-scale implementation and its impact on public health outcomes .
Biological Activity Insights
The biological activity of Roche Screening 65 can be summarized through its ability to accurately identify women at risk for developing cervical cancer based on HPV infection status. The test not only detects the presence of HPV but also assesses the risk level associated with detected infections.
Sensitivity and Specificity
- Sensitivity : Enhanced detection rates for high-grade lesions compared to standard cytology.
- Specificity : Reduced false positives due to precise biomarker targeting.
Preparation Methods
Structural and Chemical Properties
The molecular architecture of “ROCHE screening, 65” combines a thiazolidin-4-one core with two critical substituents:
- A quinolin-6-ylmethylidene group at position 5, contributing hydrophobic interactions and π-stacking potential.
- A methoxyimino moiety at position 2, enhancing electronic delocalization and hydrogen-bonding capacity.
Synthetic Routes and Methodologies
Core Thiazolidin-4-One Formation
The thiazolidin-4-one scaffold is typically constructed via cyclocondensation reactions. For “this compound,” two primary approaches emerge from analogous syntheses:
One-Pot Three-Component Assembly
A streamlined method involves:
- Reactants :
- 6-Quinolinecarboxaldehyde (quinolin-6-yl aldehyde)
- O-Methylthiosemicarbazide (for methoxyimino precursor)
- Mercaptoacetic acid (thiol component)
- Conditions :
- Mechanism :
This route achieves 65–72% yields in model systems, though stereochemical control requires careful optimization.
Stepwise Functionalization
Process Optimization and Yield Enhancement
Critical Parameters
| Parameter | Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Aldehyde:Thiosemicarbazide) | 1:1.2 | Prevents aldehyde dimerization |
| pH | 6.8–7.2 | Maximizes Schiff base formation |
| Reaction Time | 6–8 hours | Balances cyclization vs. decomposition |
Analytical Characterization
Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.92 (d, J=8.4 Hz, Quin-H), 7.52 (s, CH=N), 4.12 (s, OCH₃) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |
| HRMS | m/z 286.0821 [M+H]⁺ (calc. 286.0819) |
Structure-Activity Relationship (SAR) Insights
Modifications altering the (2E,5Z) configuration or substituting the quinoline ring diminish kinase inhibition potency by 3–5 orders of magnitude. The methoxy group’s electron-donating effect stabilizes the imino tautomer, crucial for target engagement.
Industrial-Scale Considerations
While lab-scale syntheses use solution-phase methods, potential production routes involve:
- Continuous Flow Chemistry : Microreactors with residence time <10 minutes
- Solid-Supported Reagents : Scavenger resins to simplify purification
Q & A
Basic Research Questions
Q. How to design a robust experimental study using ROCHE screening protocols for age-specific cohorts (e.g., 65+)?
- Methodological Answer : Begin by identifying relevant ROCHE protocols (e.g., via ClinicalTrials.gov or EudraCT registries) to ensure alignment with standardized methodologies . Define inclusion/exclusion criteria for the 65+ population, focusing on comorbidities and biomarker relevance. Incorporate quantitative data collection (e.g., longitudinal biomarker measurements) supported by qualitative observations (e.g., patient-reported outcomes) . Use stratified randomization to account for age-related variables and ensure statistical power calculations are pre-specified in the analysis plan .
Q. What statistical methods are recommended for analyzing ROCHE screening outcomes in elderly populations?
- Methodological Answer : Employ survival analysis (e.g., Cox proportional hazards models) for time-to-event endpoints common in ROCHE trials. Adjust for covariates like age-related metabolic changes using multivariate regression . For smaller cohorts, Bayesian methods improve robustness by incorporating prior clinical data . Validate findings with sensitivity analyses to address potential confounding variables .
Q. How to ensure ethical compliance when recruiting elderly participants for ROCHE screening studies?
- Methodological Answer : Obtain informed consent with simplified language and visual aids to enhance comprehension in cognitively diverse cohorts. Partner with geriatric ethics boards to review protocols, emphasizing risk-benefit ratios and data anonymization. Monitor adverse events rigorously using real-time electronic health records .
Advanced Research Questions
Q. How to resolve discrepancies in ROCHE screening data across studies targeting 65+ populations?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify heterogeneity sources (e.g., protocol variations, population stratification). Perform meta-regression to assess the impact of covariates like comorbidities or biomarker thresholds . Use the GRADE framework to evaluate evidence quality and reconcile contradictions through subgroup analyses .
Q. What strategies integrate multi-omics data with ROCHE screening results for comprehensive geriatric biomarker discovery?
- Methodological Answer : Apply systems biology approaches, such as pathway enrichment analysis, to link proteomic (ROCHE biomarkers) with genomic/epigenomic data. Use machine learning (e.g., random forests) to identify age-specific biomarker panels. Validate findings in independent cohorts using cross-platform normalization techniques .
Q. How to address low reproducibility in ROCHE screening assays when applied to heterogeneous elderly populations?
- Methodological Answer : Standardize pre-analytical variables (e.g., sample collection timing, storage conditions) using SOPs from Clinical and Laboratory Standards Institute (CLSI). Implement blinded re-testing in centralized labs and use intra-class correlation coefficients (ICC) to quantify assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
